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molecular formula C8H5BrF4O B8731514 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B8731514
M. Wt: 273.02 g/mol
InChI Key: QUNRYKLHPBGAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063035B2

Procedure details

Add 1-(2-bromo-4-fluoro-phenyl)-2,2,2-trifluoro-ethanol (12 g, 43.9 mmol) in 20 mL DCM to a stirred suspension solution of 3,3,3-triacetoxy-3-iodophthalide (52 g, 122.6 mmol) and 18-crown-6 (0.6 g) in DCM (400 mL). Stir the mixture at RT for 4 h and pour into a solution of NaHCO3/NaS2O3. Wash the organic layer with water, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by FCC (20% ethyl acetate in hexane as the eluant) to give the title compound as a pale yellow oil (9 g, 76%). 1H NMR (400 MHz, CDCl3) δ 7.77 (m, 1H), 7.51 (m, 1H), 7.20 (m, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHCO3 NaS2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:14])[C:10]([F:13])([F:12])[F:11].C1OCCOCCOCCOCCOCCOC1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:14])[C:10]([F:11])([F:12])[F:13]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C(C(F)(F)F)O
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
52 g
Type
reactant
Smiles
Name
Quantity
0.6 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
NaHCO3 NaS2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the resulting crude product by FCC (20% ethyl acetate in hexane as the eluant)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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